

2-(Benzyl)acetaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 2-(Benzyl)acetaldehyde

Cat. No.: B024188

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Technical Guide: 2-(Benzyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Benzyl)acetaldehyde**, a versatile aldehyde used in various organic syntheses. It details the compound's physicochemical properties, experimental protocols for its preparation, and its application in key chemical reactions.

Core Compound Data

2-(Benzyl)acetaldehyde, also known as (phenylmethoxy)acetaldehyde, is a key building block in organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals and agricultural chemicals.^[1] Its utility stems from the presence of a reactive aldehyde group and a benzyl ether protecting group.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **2-(Benzyl)acetaldehyde**.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[2][3][4][5][6]
Molecular Weight	150.17 g/mol	[2][4][5][7]
CAS Number	60656-87-3	[2][3][4][5]
Appearance	Clear, colorless oil/liquid	[7]
Density	1.069 g/mL at 25 °C	[2][7]
Boiling Point	118-120 °C at 13 mmHg	[7]
Refractive Index	n _{20/D} 1.518	[7]
Flash Point	>110 °C (>230 °F)	[2][7]
SMILES	O=CCOCc1ccccc1	
InChI Key	NFNOAHXEQXMCJT- UHFFFAOYSA-N	[3][7]

Experimental Protocols

Detailed methodologies for the synthesis and application of **2-(Benzyl)acetaldehyde** are crucial for its effective use in research and development.

Synthesis of **2-(Benzyl)acetaldehyde** via Oxidative Cleavage

A convenient and scalable preparation of **2-(Benzyl)acetaldehyde** involves the oxidative cleavage of an epoxide derived from (Z)-1,4-dibenzyl-2-butene.[8] This two-step sequence avoids the use of toxic osmium tetroxide and the formation of formaldehyde as a byproduct.[8]

Procedure:

- Epoxidation: (Z)-1,4-dibenzyl-2-butene is converted to the corresponding epoxide in essentially quantitative yield using meta-chloroperoxybenzoic acid (mCPBA).[8]

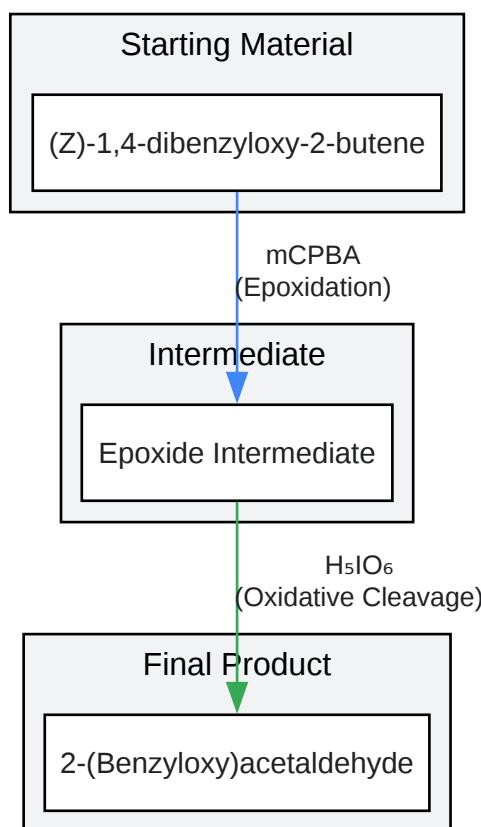
- Oxidative Cleavage: The resulting epoxide is then subjected to oxidative cleavage using periodic acid (H_5IO_6) to yield the crude **2-(Benzyl)oxyacetaldehyde** as an amber oil.[8]
 - To a stirred solution of the epoxide in a suitable solvent (e.g., THF), solid periodic acid is added in portions.[8]
 - The reaction is stirred at ambient temperature for several hours, during which a white precipitate (HIO_3) forms.[8]
 - Reaction progress is monitored by Thin-Layer Chromatography (TLC) on Merck Silica Gel 60 F-254 plates.[8]
 - Upon completion, the reaction mixture is partitioned between water and diethyl ether. The combined organic layers are dried with $MgSO_4$, filtered, and concentrated on a rotary evaporator at a temperature below 30°C.[8]
- Purity and Use: The crude aldehyde's structure and purity can be confirmed by 1H NMR spectroscopy. It is often used directly in subsequent steps without further purification by flash chromatography or vacuum distillation.[8]

Application in Enantioselective Aldol Reactions

2-(Benzyl)oxyacetaldehyde is a substrate in enantioselective Mukaiyama aldol reactions. It reacts with silyl ketene acetal nucleophiles in the presence of a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex, which acts as a chiral Lewis acid catalyst.[7][9] This reaction is significant for the stereocontrolled synthesis of complex chiral molecules.

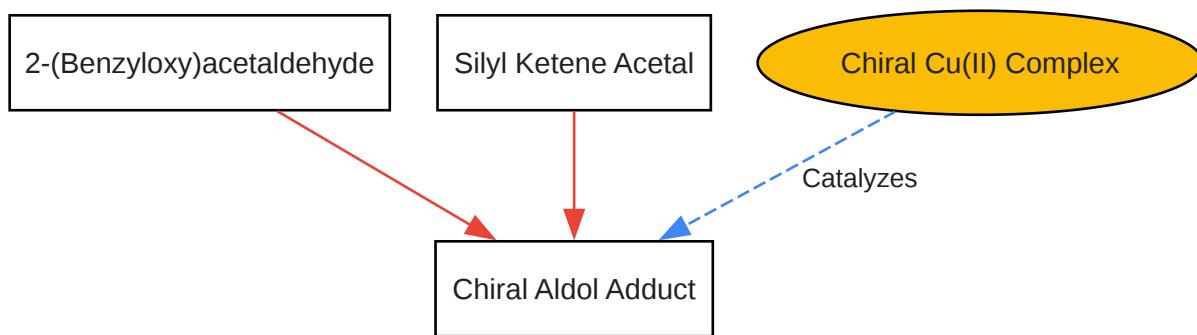
Logical Workflow and Diagrams

The following diagrams illustrate key processes and relationships involving **2-(Benzyl)oxyacetaldehyde**.



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Caption: Synthetic pathway for **2-(Benzylxy)acetaldehyde**.



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Caption: Enantioselective Mukaiyama aldol reaction schematic.

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